8-Chloronaphtho[1,2-b]benzofuran
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Overview
Description
8-Chloronaphtho[1,2-b]benzofuran is a chemical compound with the molecular formula C₁₆H₉ClO and a molecular weight of 252.7 g/mol . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing naphtho[1,2-b]benzofuran derivatives involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method involves the photoinduced rearrangement of 4H-chromen-4-one derivatives, which includes the photocyclization of the hexatriene system, [1,9]-H-sigmatropic rearrangement, and heterocyclic ring opening .
Industrial Production Methods
Industrial production methods for 8-Chloronaphtho[1,2-b]benzofuran are not well-documented in the literature. the methods mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and scaling up of the processes.
Chemical Reactions Analysis
Types of Reactions
8-Chloronaphtho[1,2-b]benzofuran undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the benzofuran ring.
Scientific Research Applications
8-Chloronaphtho[1,2-b]benzofuran has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Chloronaphtho[1,2-b]benzofuran involves its interaction with various molecular targets and pathways. Benzofuran derivatives are known to inhibit specific enzymes and receptors, leading to their biological effects . For example, some benzofuran derivatives inhibit the hypoxia-inducible factor (HIF-1) pathway, which is involved in the carcinogenesis of tumor protein p53 .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-Chloronaphtho[1,2-b]benzofuran include other naphtho[1,2-b]benzofuran derivatives and benzofuran derivatives . These compounds share a similar core structure but differ in their substituents and specific biological activities.
Uniqueness
This compound is unique due to its specific chlorine substituent, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows it to interact with different molecular targets compared to other benzofuran derivatives, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C16H9ClO |
---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
8-chloronaphtho[1,2-b][1]benzofuran |
InChI |
InChI=1S/C16H9ClO/c17-11-6-8-15-14(9-11)13-7-5-10-3-1-2-4-12(10)16(13)18-15/h1-9H |
InChI Key |
DADLCAVHMULBPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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